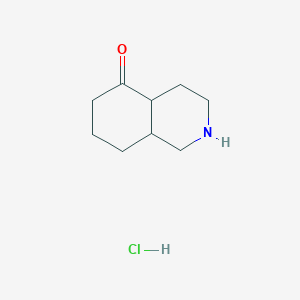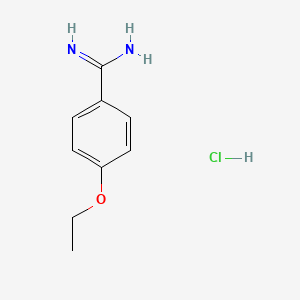![molecular formula C17H15N5O3S B2593515 4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034505-11-6](/img/structure/B2593515.png)
4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative . It has been found to stimulate neurogenesis of human-induced pluripotent stem cells (hiPSCs) and suppress the growth and metastasis of lung cancer .
Synthesis Analysis
The synthesis of this compound involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis
The N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The compound is a bright-yellow powder with a melting point of 138–139°С . The 1H NMR spectrum, δ, ppm (J, Hz): 1.20 (6H, s, 2CH3); 1.96 (3H, s, CH3); 3.76 (3H, s, OCH3); 4.24 (3H, s, OCH3); 5.51 (1H, s, H-3 quinoline); 6.84 (1H, d, J = 3.0, H quinoline); 7.46–7.50 (2H, m, H Ar); 7.98 (1H, d, J = 3.0, H quinoline); 8.04–8.08 (2H, m, H Ar); 8.47 (1H, s, H pyrazole); 8.75 (1H, br. s, NH) .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Studies such as those conducted by Shilling et al. (2010) on "Metabolism, Excretion, and Pharmacokinetics of [14C]INCB018424" offer insights into the absorption, distribution, metabolism, and excretion (ADME) of pharmacologically active compounds. These studies are crucial for understanding how drugs are processed in the body and the efficiency of drug delivery systems, which could be relevant for compounds with similar structures or targets. The detailed pharmacokinetic profiles help in optimizing dosage forms and schedules for improved therapeutic outcomes [Shilling et al., 2010].
Mechanism of Action
The action mechanisms of specific drugs, such as those inhibiting Janus tyrosine kinase (JAK) pathways, provide a foundation for understanding how similar complex compounds may interact with biological targets. Research into these mechanisms aids in the discovery and development of new therapeutic agents that can modulate specific biochemical pathways for disease treatment and management.
Drug Resistance and Molecular Genetics
Investigations into the genetic markers of drug resistance, as seen in studies on malaria treatment (e.g., treatment of falciparum malaria with sulfalene and trimethoprim), are critical for developing new compounds that can overcome resistance. Understanding the genetic basis of resistance helps in designing drugs that are more effective against resistant strains of pathogens [Martin & Arnold, 1968].
Environmental and Health Impacts
Research on the environmental exposure to various compounds and their potential health impacts, such as the study on organophosphorus and pyrethroid pesticides by Babina et al. (2012), highlights the importance of evaluating the safety profiles of chemical compounds. This research area is essential for assessing the risks associated with the exposure to certain compounds and for developing safer alternatives [Babina et al., 2012].
Mécanisme D'action
Safety and Hazards
Orientations Futures
The compound has attracted wide pharmaceutical interest because of their antitrypanosomal activity . It has beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has been reported to have other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents . Recently other pharmaceutical activities have been reported, for example, as an agent for the treatment of sleep disorders and as an oncological agent .
Propriétés
IUPAC Name |
11-oxo-N-pyrazolo[1,5-a]pyrimidin-6-yl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c23-16-2-1-11-7-14(8-12-4-6-21(16)17(11)12)26(24,25)20-13-9-18-15-3-5-19-22(15)10-13/h3,5,7-10,20H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLLJDCCKISYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CN5C(=CC=N5)N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2593437.png)
![N-[cyano(3-fluorophenyl)methyl]acetamide](/img/structure/B2593440.png)

![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)



![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2593450.png)
![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2593452.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)
